Fluazifop-butyl

Descripción

Historical Overview of Aryloxyphenoxypropionate (APP) Herbicides

The development of aryloxyphenoxypropionate (APP) herbicides marked a pivotal advancement in selective weed control. These compounds emerged from research initiated in the 1960s by Hoechst (Germany), which involved modifying the chemical structure of 2,4-D by replacing its phenyl group with a diphenyl ether herts.ac.uk. By 1971, the core parent ring structure was identified, paving the way for the synthesis of numerous derivatives with enhanced herbicidal activity and selectivity herts.ac.uk.

The broader class of Group A herbicides, which includes APP compounds, was first introduced to the market in 1978 with the commercialization of diclofop-methyl (B104173) nih.gov. This period saw significant innovation, with companies like Ishihara Sangyo Kaisha (ISK), Dow Chemicals, and Imperial Chemical Industries (ICI) filing patents for various APP analogues in 1977, many featuring a trifluoromethyl (CF₃) group on the pyridine (B92270) ring wikidata.org. Fluazifop (B150276), specifically, was first introduced as its butyl ester, Fluazifop-butyl, in 1981 under the brand name Fusilade, following a cross-licensing agreement between ISK and ICI wikidata.org.

APP herbicides are primarily recognized for their effectiveness in controlling grass weeds while demonstrating high selectivity for broadleaf crops herts.ac.uk. Their characteristics, including high efficiency, low toxicity, high selectivity, safety for cultivated crops, and relatively easy degradation, have significantly contributed to the advancement of selective weed control strategies herts.ac.uk. A notable feature of APP herbicides is their optical activity, with the R-(-)-isomer typically exhibiting superior herbicidal efficacy herts.ac.uk.

Significance of this compound in Contemporary Weed Science Research

This compound is a synthetic, selective, and systemic post-emergence herbicide widely utilized for controlling annual and perennial grass weeds in a diverse range of broadleaf crops, including soybeans, sugar beets, potatoes, and forage legumes uni.luherts.ac.ukmade-in-china.compnrjournal.com. Upon application, it is rapidly absorbed through leaf surfaces and translocated to the meristematic regions of the plant, such as roots, rhizomes, and shoots, where its herbicidal action is exerted uni.lumade-in-china.comidrblab.net.

Current research in weed science involving this compound encompasses several critical areas:

Efficacy under Environmental Conditions: Studies continue to investigate the herbicide's performance under varying environmental factors, such as air temperature, relative humidity, and water stress, which can influence its absorption and translocation within weeds chem960.comcenmed.com. For instance, high post-treatment temperature and humidity have been shown to favor its activity, while low temperature, low humidity, or severe water stress can reduce efficacy chem960.com.

Adjuvant Interactions: Research also explores the synergistic effects of this compound when combined with various adjuvants, which can significantly enhance its efficacy, particularly on challenging weed species like common reed invivochem.cn.

Resistance Management: A significant focus is on its role in managing grass weed species that have developed resistance to other herbicides, such as glyphosate (B1671968) nih.gov. This highlights its importance as a tool in integrated weed management strategies.

Non-Target Plant Effects: Contemporary research also addresses the potential phytotoxic effects of this compound on non-target plants, such as native wildflower species, to ensure its responsible use in biodiversity management and amenity areas pnrjournal.com. Studies have indicated that while temporary phytotoxic effects may occur, particularly at higher application rates, many wildflower species show good selectivity and no long-term biomass reduction, supporting their inclusion in seed mixtures where this compound is used for grass control pnrjournal.com.

The global market for Fluazifop-P-butyl (B166164) is projected to experience continued growth, underscoring its ongoing significance in agricultural practices nih.gov.

Structure

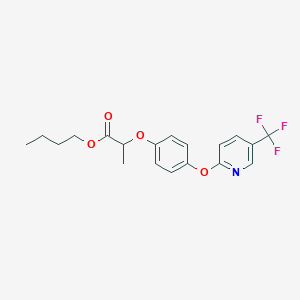

2D Structure

3D Structure

Propiedades

IUPAC Name |

butyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIZTNZGPYBOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO4 | |

| Record name | FLUAZIFOP BUTYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034612 | |

| Record name | Fluazifop-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluazifop butyl appears as a pale straw colored liquid. Selective herbicide., Light yellow odorless liquid; mp = 13 deg C; [Hawley] Pale yellow odorless liquid; mp = 5 deg C; [MSDSonline] | |

| Record name | FLUAZIFOP BUTYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluazifop-butyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

165 °C at 0.02 mm Hg | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1 mg/l at pH 6.5, Miscible with acetone, cyclohexanone, hexane, methanol, dichloromethane, and xylene. In propylene glycol 24 g/l at 20 °C., In water, 2 ppm at ambient temperature. | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.21 g/cu cm at 20 °C | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000041 [mmHg], 0.055 mPa at 20 °C | |

| Record name | Fluazifop-butyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale straw-colored liquid. | |

CAS No. |

69806-50-4, 86334-14-7 | |

| Record name | FLUAZIFOP BUTYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluazifop-butyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69806-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazifop-butyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)-,butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086334147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazifop-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-[4-[[5-(trifluoromethyl)-2-pyridyl]oxy]phenoxy]propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12O1Z35LQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

13 °C | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanisms of Phytotoxicity and Selectivity of Fluazifop Butyl

Differential Selectivity in Plant Species

Basis of Tolerance in Broad-Leaved Plants (Dicots) Versus Susceptibility in Grasses (Monocots)

The differential response to fluazifop-butyl between monocots and dicots is primarily attributed to variations in their ACCase enzymes and their metabolic capabilities.

Susceptibility in Grasses (Monocots) : Grasses are highly susceptible to this compound because they possess a plastid isoform of ACCase that is acutely sensitive to inhibition by AOPP herbicides. invasive.orgpressbooks.pubdpi.qld.gov.au Upon foliar application, this compound is readily absorbed by the leaves and then translocated systemically, primarily via the phloem, to the meristematic regions (growing points) of the roots, rhizomes, and shoots. pressbooks.pubpreprints.orgmdpi.comufl.edu In these active growth sites, the herbicide accumulates and effectively inhibits the sensitive ACCase, thereby disrupting the synthesis of lipids necessary for new cell membrane formation and growth. pressbooks.pubmdpi.com Symptoms of phytotoxicity, such as cessation of growth and necrosis of young leaves and meristematic tissue, typically appear within days to weeks after application. mdpi.com

Tolerance in Broad-Leaved Plants (Dicots) : Broad-leaved plants exhibit natural tolerance to this compound due to two main factors. Firstly, the ACCase enzyme found in dicots is generally insensitive or significantly less sensitive to binding and inhibition by AOPP herbicides compared to the grass ACCase isoform. pressbooks.pubresearchgate.netmdpi.com This inherent difference in the target enzyme's structure or binding site provides a fundamental basis for selectivity. Secondly, and critically, dicots possess robust metabolic pathways that rapidly detoxify the herbicide. mdpi.com

Role of Differential Metabolism in Tolerant Plant Species

This compound is typically formulated and applied as an ester. This ester form acts as a "pro-herbicide" and must be hydrolyzed to its corresponding free acid, fluazifop (B150276) acid (also known as fluazifop-P), to become herbicidally active. invasive.orgpressbooks.pubdur.ac.uk

Tolerant plant species, particularly dicots, exhibit a high capacity for rapid detoxification of this compound through enzymatic hydrolysis. These plants possess specific carboxylesterase enzymes that efficiently cleave the ester bond of this compound, converting it into the less phytotoxic or inactive fluazifop acid. dur.ac.uk This rapid hydrolysis prevents the accumulation of the active fluazifop acid to phytotoxic concentrations within the plant tissues.

Research findings indicate significant variability in the ability of different plant species to hydrolyze AOPP herbicides. For instance, studies have shown that plants like soybean and maize exhibit considerable carboxylesterase activity towards xenobiotics, including this compound. In tolerant species, the rapid conversion of the ester to the acid form is a primary degradation pathway. Although the resulting fluazifop acid is more stable and can persist longer in plant tissues compared to the parent ester, its rapid formation in tolerant species effectively mitigates the herbicidal effect. pressbooks.pub Further detoxification of the fluazifop acid can occur through subsequent metabolic processes, such as conjugation with endogenous plant compounds.

While detailed quantitative data on the precise rates of this compound hydrolysis by carboxylesterases across a wide range of monocot and dicot species are complex and often vary based on experimental conditions, the qualitative evidence consistently points to rapid and efficient metabolism as a cornerstone of tolerance in broad-leaved plants. This metabolic detoxification, coupled with the inherent insensitivity of their ACCase enzyme, underpins the selective action of this compound, making it an effective tool for grass weed control in dicotyledonous crops.

Molecular and Biochemical Mechanisms of Herbicide Resistance to Fluazifop Butyl

Non-Target-Site Resistance (NTSR) Mechanisms

Metabolic Detoxification Pathways

Role of Cytochrome P450 Monooxygenases and Other Enzymes

Metabolic detoxification is a significant non-target-site resistance mechanism, where plants metabolize the herbicide to a non-toxic form before it can exert its herbicidal effect. ufl.edugrdc.com.aunih.govcambridge.org Key enzyme superfamilies involved in herbicide detoxification include cytochrome P450 monooxygenases (P450s), glucosyl transferases (GTs), and glutathione (B108866) S-transferases (GSTs). scielo.brnih.govcambridge.orgmdpi.comcabidigitallibrary.org These enzymes play diverse roles in plant primary and secondary metabolism, and some can fortuitously detoxify herbicides. nih.gov

In some weed species, P450-mediated metabolism has been specifically implicated in Fluazifop-P-butyl (B166164) resistance. For example, in a Fluazifop-P-butyl-resistant population of Digitaria sanguinalis, enhanced P450 enzyme activity contributed to resistance, and this resistance could be partially reversed by pretreatment with P450 inhibitors like malathion. nih.govmdpi.comcabidigitallibrary.orgcaws.org.nz Similarly, studies on Eleusine indica (goosegrass) resistant biotypes showed higher metabolic activity of Fluazifop (B150276), with distinct metabolite profiles, indicating the involvement of non-target resistance mechanisms. cambridge.org The metabolic pathway in goosegrass involves the hydrolysis of Fluazifop-P-butyl to fluazifop acid, followed by reduction or oxidation by cytochrome P450 enzymes to various metabolites. cambridge.org

However, the involvement of P450-mediated metabolism in Fluazifop-P-butyl tolerance can vary across plant species. For instance, in studies on zoysiagrass (Zoysia spp.) lines, cytochrome P450-mediated metabolism was not detected as the primary mechanism responsible for differences in Fluazifop-P-butyl tolerance. bioone.orgcambridge.orgconfex.com Experiments using the organophosphate insecticide phorate, a known P450 inhibitor, did not increase Fluazifop-P-butyl injury in tolerant zoysiagrass lines, suggesting that P450s were not the main contributors to their tolerance. cambridge.orgconfex.com

Altered Herbicide Sequestration or Compartmentation

Altered herbicide sequestration or compartmentation is another non-target-site resistance mechanism that contributes to a plant's ability to survive herbicide application. bioone.orgchemijournal.comresearchgate.netgrdc.com.auconfex.comisws.org.in This mechanism involves the isolation of the herbicide within specific cellular sites, such as vacuoles, where it is prevented from reaching its active site. chemijournal.comresearchgate.net By sequestering the herbicide, the plant effectively reduces the concentration of the active compound at the target enzyme, thus mitigating its phytotoxic effects. researchgate.net

In zoysiagrass, the diversity in tolerance to Fluazifop-P-butyl is likely a result of a combination of different non-target-site mechanisms, including compartmentation after absorption. bioone.orgconfex.com This suggests that once absorbed, the herbicide might be sequestered within specific cellular compartments, limiting its access to the ACCase enzyme. confex.com Examples of sequestration include the immobilization of lipophilic herbicides due to partitioning into lipid-rich glands or oil bodies. chemijournal.com

Modifications in Herbicide Uptake or Translocation

Modifications in herbicide uptake or translocation represent significant non-target-site resistance mechanisms that can reduce the amount of herbicide reaching the target site. ufl.educhemijournal.comresearchgate.netgrdc.com.aucambridge.org Reduced herbicide uptake limits the initial absorption of the herbicide into the plant, while reduced translocation restricts its movement from the point of entry (e.g., leaves) to the site of action (e.g., meristematic tissues where ACCase is active). chemijournal.comgrdc.com.aucaws.org.nz

Research on zoysiagrass lines showed that while no clear differences in the absorption rates of radiolabeled Fluazifop-P-butyl were observed among most lines, a susceptible line exhibited greater translocation of the herbicide compared to tolerant lines. bioone.orgconfex.com This suggests that reduced translocation, rather than reduced absorption, might play a role in tolerance in some cases. confex.com Differential translocation, characterized by a reduced rate of herbicide movement in resistant biotypes through both apoplastic (cell wall, xylem) and symplastic (plasma lemma, phloem) pathways, has been observed as a resistance mechanism. chemijournal.comresearchgate.net For instance, reduced translocation of herbicides from leaves to the shoot meristem has been proposed as a resistance mechanism in other weed species. caws.org.nz

Molecular Diagnostics for Resistance Detection and Monitoring

Molecular diagnostic tools are indispensable for the timely detection and monitoring of herbicide resistance in weed populations. These tools enable the identification of specific resistance mechanisms, such as target-site mutations, and allow for tracking their spread. caws.org.nz

One effective method for detecting specific target-site mutations is High-Resolution Melting Analysis (HRMA). bioone.orgresearchgate.netcambridge.orgmendeley.com This technique can differentiate between Fluazifop-P-butyl-resistant and susceptible plants by identifying single nucleotide polymorphisms (SNPs) that confer resistance, such as the Trp-2027-Cys substitution in Rottboellia cochinchinensis. bioone.orgresearchgate.net HRMA is particularly valuable for developing high-throughput programs for monitoring the evolution and dispersion of target-site based herbicide resistance on a large scale. bioone.orgresearchgate.net Its non-destructive nature also allows for subsequent analyses of the same sample. researchgate.net

Traditional molecular approaches, such as Polymerase Chain Reaction (PCR) amplification followed by gene sequencing, are routinely used to determine the molecular mechanisms of resistance by identifying mutations in genes like ACCase. researchgate.netscielo.brcambridge.org Other established methods include PCR-restriction fragment-length polymorphism (PCR-RFLP) and (derived) cleaved amplified polymorphic sequence (dCAPS) analysis. cambridge.org More recently, loop-mediated isothermal amplification (LAMP) strategies are being developed for the rapid and effective detection of common ACCase mutations, offering significant advantages for monitoring and managing herbicide resistance. cambridge.org

Evolutionary Dynamics of Herbicide Resistance Development in Weed Populations

Herbicide resistance is an evolutionary phenomenon, fundamentally driven by the intense selection pressure exerted by repeated herbicide applications. researchgate.netgrdc.com.aucaws.org.nzfao.org Before herbicides are even applied, individual plants with inherent resistance genes may exist within weed populations at very low frequencies. grdc.com.aucaws.org.nz

Several factors influence the rate at which herbicide resistance develops and spreads within weed populations:

Initial Frequency of Resistance Genes: The pre-existence of resistant individuals, even at low frequencies, provides the genetic basis for resistance evolution. grdc.com.aucaws.org.nz

Mutation Rates and Loci: The rate at which new resistance-conferring mutations arise and the number of genetic loci capable of mutating to resistant alleles contribute to the potential for resistance. caws.org.nz For instance, the rapid increase in resistance to ALS herbicides is partly due to the high mutation frequency at the target site enzyme and the existence of multiple mutations that can confer resistance. fao.org

Fitness of Resistant Alleles: The fitness of mutant alleles and phenotypes in the absence of herbicide selection pressure affects their persistence and spread in a population. caws.org.nz

Gene Flow: The movement of resistant pollen or seeds between populations can accelerate the spread of resistance. caws.org.nz

Herbicide Efficacy and Application Rates: Highly efficacious herbicides exert strong selection pressure, leading to the rapid selection of resistant individuals. grdc.com.au Conversely, the use of sub-optimal herbicide rates can allow individuals carrying even weak resistance mechanisms or genes to survive, contributing to the development of resistance. grdc.com.au Continuous and indiscriminate use of herbicides with the same mode of action also significantly contributes to resistance evolution. chemijournal.comresearchgate.net

The evolution of resistance to ACCase-inhibiting herbicides, including Fluazifop-butyl, is a global concern, with resistance documented in 48 Poaceae species worldwide. bioone.orgufl.edu Metabolic resistance, a non-target-site mechanism, is particularly problematic as it can confer cross-resistance to herbicides belonging to different chemical groups and with different sites of action, complicating future weed management strategies. nih.govisws.org.in

Environmental Fate and Ecological Impact of Fluazifop Butyl

Environmental Mobility and Distribution

Water Transport and Groundwater Contamination Potential

Fluazifop-butyl exhibits strong adsorption to soil particles, which significantly limits its mobility and reduces the risk of direct leaching and surface runoff into water bodies. fishersci.cafishersci.fi It is not considered highly mobile in soils and generally poses a low risk of groundwater contamination. fishersci.cafishersci.canih.gov However, this compound is not water-soluble. fishersci.ca

In both soil and water, this compound undergoes rapid hydrolysis, primarily microbially assisted, to form fluazifop (B150276) acid (fluazifop) and 5-trifluoromethyl-2-pyridone (TFMP). fishersci.casigmaaldrich.comnih.gov The half-life of this compound in moist soils is typically less than a week, with an average half-life of one to two weeks. fishersci.cachem960.com While the parent compound has low mobility, its degradation products, particularly fluazifop acid and TFMP, exhibit different characteristics. Fluazifop acid is stable in water across tested pH levels and can persist for extended periods, with a hydrolysis half-life of 78 days at pH 7 and a half-life of 1 to 3 years in anaerobic soil. fishersci.casigmaaldrich.com This persistence, coupled with its high mobility, suggests a potential for year-to-year persistence in the subsurface and movement with groundwater. sigmaaldrich.com

The degradate TFMP also demonstrates very high mobility due to its weak sorption to soil particles. sigmaaldrich.com Studies have detected TFMP in drainage and groundwater samples, with concentrations exceeding 0.1 µg/L in a significant percentage of samples, particularly following heavy precipitation events within one week of this compound application. nih.gov Such events can lead to rapid transport of TFMP through soil discontinuities, contributing to its presence in drainage and groundwater. nih.gov This highlights that while the parent compound has low leaching potential, its more soluble and persistent degradates can pose a risk of groundwater contamination, especially under specific environmental conditions.

Volatilization Characteristics

This compound is generally considered to have low volatility. fishersci.canih.govsigmaaldrich.com Its vapor pressure at 20 °C is reported as 0.12 mPa fishersci.ca, and its Henry's Law constant at 25 °C is 0.049 Pa m³ mol⁻¹ fishersci.ca or approximately 6.2 E-8 atm Cm³/mol sigmaaldrich.com, both indicating low volatility. Volatilization from plant surfaces can be up to 23.9% of the applied dose, while from soil surfaces it can be up to 15.1%. fishersci.ca

The rate of volatilization of an active ingredient is influenced by several key parameters, including its inherent physical properties (vapor pressure, Henry's Law constant, water solubility), meteorological conditions (temperature, wind), and soil adsorption. An increase in temperature generally enhances volatilization due to an increase in vapor pressure. Strong adsorption to soil particles, however, can decrease the vapor pressure and thus reduce volatilization. For this compound, its short half-life in soil further reduces the likelihood of significant volatilization of the parent ester. sigmaaldrich.com Volatilization of the fluazifop acid degradate is also considered unlikely due to its higher solubility and lower vapor pressure compared to the parent compound. sigmaaldrich.com

Table 1: Key Physico-Chemical Properties Related to Environmental Transport

| Property | Value | Source |

| Water Solubility | 1.1 ppm fishersci.ca / Low aqueous solubility fishersci.canih.gov | fishersci.cafishersci.canih.gov |

| Adsorption Potential | High (binds strongly to soils) | fishersci.ca |

| Mobility Potential (Parent) | Low | fishersci.cafishersci.ca |

| Vapor Pressure (at 20 °C) | 0.12 mPa | fishersci.ca |

| Henry's Law Constant (at 25 °C) | 0.049 Pa m³ mol⁻¹ | fishersci.ca |

| Volatilization from Plant Surface | 23.9% of applied dose | fishersci.ca |

| Volatilization from Soil Surface | 15.1% of applied dose | fishersci.ca |

Ecotoxicological Effects on Non-Target Organisms

This compound's ecotoxicological profile indicates varying levels of impact on different non-target organisms within aquatic and terrestrial ecosystems.

Aquatic Biota: Toxicity to Fish and Aquatic Invertebrates

This compound is considered highly toxic to fish and other aquatic species, including invertebrates. fishersci.cachem960.com It can readily pass into fish tissue. fishersci.ca It is important to note that this compound is not registered for use in aquatic systems. fishersci.ca

Detailed research findings on its toxicity to aquatic organisms are summarized in the table below:

Table 2: Acute Toxicity of this compound to Aquatic Biota

| Organism | Endpoint | Value | Exposure Time | Source |

| Bluegill Sunfish | 96 hr LC50 | 0.53 mg/L | 96 h | fishersci.ca |

| Rainbow Trout | 96 hr LC50 | 1.37 mg/L fishersci.ca / 1.41 mg/L chem960.com | 96 h | fishersci.cachem960.com |

| Water Flea (Daphnia magna) | 48 hr EC50 | > 10 mg/L fishersci.ca / > 0.62 mg/L chem960.com / > 1 mg/L / 5.14 mg ae/L | 48 h | fishersci.cachem960.com |

| Freshwater Green Alga (Raphidocelis subcapitata) | 72 hr ErC50 | 1.2 mg/L | 72 h | |

| Freshwater Green Alga (Raphidocelis subcapitata) | 72 hr NOEC | 0.13 mg/L | 72 h | |

| Freshwater Green Alga (Raphidocelis subcapitata) | 72 hr EC10 | 0.42 mg/L | 72 h | |

| Diatom (Navicula pelliculosa) | 72 hr EbC50 | 0.51 mg/L | 72 h | |

| Sheepshead Minnow (Cyprinodon variegatus) | 96 hr LC50 | 6.87 mg ae/L | 96 h |

Chronic aquatic toxicity assessments classify fluazifop-P-butyl (B166164) as toxic to aquatic life with long-lasting effects, with a NOEC for Pimephales promelas (fathead minnow) between >0.1 and <1 mg/L over 30 days, and for Daphnia magna between >0.01 and <0.1 mg/L over 21 days. Degradates such as fluazifop-p (B166914) acid were found to be less toxic to Rainbow trout and Daphnia in some studies.

Terrestrial Ecosystems:

Impacts on Soil Microbial Communities and Enzyme Activities

This compound is primarily degraded in the environment through microbial metabolism and hydrolysis in soils. fishersci.ca The half-life of this compound in soils is typically one to two weeks. fishersci.ca

However, some research, particularly involving commercial formulations like Fusilade or higher doses, has indicated impacts. For instance, a reduction in acid phosphatase, urease, and FDA activity, along with changes in bacterial community structure, were observed at one and ten times the recommended Fusilade dose. Similarly, a reduction in soil microbial biomass carbon was noted 12 and 51 days after Fusilade application. Conversely, other studies have shown that fluazifop-p-butyl can increase soil respiratory rate (RR) and microbial biomass carbon (MBC), particularly at 60 days after application, suggesting a potential stimulatory effect on microbial activity, possibly due to its biodegradation. These findings suggest that the observed impacts on microbial communities may be more pronounced at high doses or could be attributed to other ingredients present in commercial formulations rather than solely this compound itself.

Effects on Fungal Populations

This compound has been shown to inhibit fungal growth. fishersci.ca Research indicates that fungal populations can temporarily decrease (one to two weeks) at concentrations above 3.0 µg/g and for longer periods (more than eight weeks) at rates exceeding 6.0 µg/g. fishersci.ca However, when applied at recommended field rates, this compound generally does not have a significant effect on fungal populations. fishersci.ca

More recent studies have provided further insights into the effects on fungal communities. For example, in some instances, fluazifop-p-butyl led to a significant decrease of symbiotrophs (mycorrhizal species) in soil. Conversely, in pots containing Ehrharta calycina, treatment with fluazifop-p-butyl resulted in a significantly higher relative abundance of pathotrophs. There are also contrasting findings regarding saprotroph richness and diversity; some studies indicate higher richness, diversity, and abundance of saprotrophs in soils treated with fluazifop-based herbicides, while others report non-significant effects or a decrease in saprotroph populations. These varied responses underscore the complex interactions between herbicides and diverse soil fungal communities.

Metabolism and Toxicological Profile in Biological Systems

Metabolism in Mammalian Species

Absorption, Distribution, Biotransformation, and Excretion Kinetics

Studies in various mammalian species, including rats, mice, dogs, and humans, have demonstrated that fluazifop-butyl is rapidly absorbed after oral administration. fao.orgfederalregister.gov Following absorption, the ester linkage of this compound is quickly hydrolyzed in the blood to its primary active metabolite, fluazifop (B150276) acid. federalregister.govregulations.gov No parent this compound ester is typically detected in the plasma. federalregister.gov

The distribution of fluazifop acid varies among species and sexes. In male rats, there is evidence of enterohepatic recirculation, leading to slower excretion rates and higher tissue concentrations compared to females. fao.org The highest residue levels are generally found in fat, followed by the kidney and liver. fao.org In female rats, approximately 90% of the dose is excreted in the urine with a half-life of about 2.5 hours. fao.org In contrast, male rats eliminate the compound via both urine and bile, with a longer half-life of 33–38 hours. fao.org In dogs, after a single oral dose, this compound is rapidly absorbed and excreted in both urine and feces, with very low tissue residues after five days. fao.org Human studies show a similar metabolic fate to that in female rats and hamsters, with rapid and extensive absorption and elimination primarily through urine. fao.orgsyngenta.ca Dermal absorption in humans is slow and poor. nih.govresearchgate.net

Key Kinetic Parameters of this compound in Different Mammalian Species

| Species | Route of Administration | Key Findings |

| Rat (Male) | Oral | Slower excretion due to enterohepatic recirculation; elimination via urine and bile; half-life of 33-38 hours. fao.org |

| Rat (Female) | Oral | Rapid excretion, primarily in urine (90%); half-life of 2.5 hours. fao.org |

| Mouse | Oral | Almost 80% of the dose eliminated within 48 hours; females excrete a high proportion in urine. fao.org |

| Dog | Oral | Rapid absorption and excretion in both urine and feces; very low tissue residues after 5 days. fao.org |

| Human | Oral & Dermal | Rapid and extensive absorption after oral dosing, with primary elimination in urine. fao.orgsyngenta.ca Slow and poor absorption through the skin. nih.govresearchgate.net |

Identification of Primary Metabolites and Conjugates (e.g., Fluazifop Acid, Taurine (B1682933) Conjugates)

The primary metabolic transformation of this compound in mammals is the hydrolysis of the butyl ester to form fluazifop acid (2-[4-(5-trifluoromethyl-2-pyridoxyloxy)phenoxy]propionic acid). fao.orgfederalregister.gov This acid is the main active and toxicologically significant metabolite. fao.org

Further metabolism of fluazifop acid can occur, including conjugation with taurine. fao.org In male rats, biliary excretion largely consists of fluazifop acid and its taurine conjugate. fao.org At high dose levels in male rats, the taurine conjugation pathway can become saturated. fao.org In mice, this compound is also predominantly metabolized to fluazifop acid, which is then conjugated with taurine for excretion. fao.org Other minor metabolites have been identified, such as 2-(4-hydroxyphenoxy)propionic acid and 5-trifluoromethyl-pyrid-2-one. fao.org

Major Metabolites of this compound Identified in Mammalian Systems

| Metabolite Name | Chemical Name | Role/Significance |

| Fluazifop acid | 2-[4-(5-trifluoromethyl-2-pyridoxyloxy)phenoxy]propionic acid | Primary and active metabolite. fao.orgfederalregister.gov |

| Taurine Conjugate | 2-[4-(5-trifluoromethyl-2-pyridoxyloxy)phenoxy]propionyl taurine | Major conjugate for excretion, especially in male rats via bile. fao.org |

| 2-(4-hydroxyphenoxy) propionic acid | Not applicable | A minor metabolite. fao.org |

| 5-trifluoromethyl-pyrid-2-one | Not applicable | A minor metabolite. fao.org |

Enantioselective Metabolism in Mammalian Systems

This compound is a chiral compound, existing as R- and S-enantiomers. The herbicidal activity is almost exclusively due to the R-enantiomer, fluazifop-P-butyl (B166164). fao.orgfao.org In mammalian systems, there is a rapid and preferential conversion of the S-enantiomer to the R-enantiomer of fluazifop acid. federalregister.gov Comparative metabolism studies in rats with both the racemic mixture (this compound) and the R-enantiomer enriched form (fluazifop-P-butyl) show that both are predominantly metabolized to fluazifop acid, with a rapid formation of R-fluazifop acid. fao.org This stereospecific conversion results in similar toxicity profiles for both this compound and fluazifop-P-butyl. federalregister.gov Studies have shown that no epimerization from the R- to the S-enantiomer occurs in animals. fao.org

Systemic Toxicology Studies

Target Organ Toxicity (e.g., Liver, Kidney)

The primary target organs for this compound toxicity following oral exposure in mammals are the liver and kidneys. federalregister.govfederalregister.gov Liver toxicity has been observed in rats, hamsters, and dogs. federalregister.gov In rodents, chronic toxicity studies have shown liver changes, including cellular hypertrophy. syngenta.ca These effects are often associated with peroxisome proliferation. regulations.gov

Kidney toxicity is primarily observed in rats and is often characterized by an exacerbation of age-related kidney issues. federalregister.govfederalregister.govregulations.gov Other organs that have shown adverse effects in some studies include the testes and eyes in rats and hamsters. fao.orgfederalregister.gov

Summary of Target Organ Toxicity for this compound

| Organ | Species Affected | Observed Effects |

| Liver | Rats, Hamsters, Dogs | Cellular hypertrophy, peroxisome proliferation. federalregister.govregulations.govsyngenta.cafederalregister.gov |

| Kidney | Rats | Exacerbation of age-related toxicity. federalregister.govfederalregister.govregulations.gov |

| Testes | Rats, Hamsters | Adverse effects noted in some studies. fao.orgfederalregister.gov |

| Eyes | Rats, Hamsters | Adverse effects noted in some studies. fao.orgfederalregister.gov |

Neurotoxicity Assessments

The available data suggest that fluazifop-P-butyl does not pose a significant concern for neurotoxicity at relevant exposure levels. federalregister.govcanada.caepa.gov In an acute neurotoxicity study in rats, signs of generalized toxicity such as reduced activity and hunched posture were observed at a very high dose, but these were not considered indicative of specific neurotoxicity. federalregister.gov No evidence of neurotoxicity or neuropathology was observed in adult animals in other available studies, and there were no developmental or central nervous system malformations seen in developmental toxicity studies with rats or rabbits. federalregister.govfederalregister.gov While slight increases in brain weight were noted in some high-dose subchronic and carcinogenicity studies in rats and hamsters, the toxicological significance of these findings is considered unknown without corresponding histopathological lesions. federalregister.govepa.gov

Carcinogenicity and Mutagenicity Assessments

Fluazifop-P-butyl has been evaluated for its carcinogenic potential in long-term studies in multiple rodent species. Based on a lack of evidence of carcinogenicity in adequate studies in rats and hamsters, fluazifop-P-butyl is classified as "Not likely to be carcinogenic to humans" by regulatory bodies such as the U.S. EPA. federalregister.govfederalregister.govfederalregister.govregulations.gov No treatment-related effects on tumor incidence were observed in these studies. fao.org

In addition to its lack of carcinogenic potential, fluazifop-P-butyl has been tested for genotoxicity in a comprehensive range of assays, both in vitro (in bacterial and mammalian cells) and in vivo (in whole animals). fao.orgpssj2.jp These studies have consistently found no evidence that this compound or fluazifop-P-butyl is mutagenic or genotoxic. fsc.go.jpfao.orgfederalregister.gov

Genotoxicity and Mutagenic Potential in Vitro and In Vivo Studies

This compound has been evaluated for its genotoxic and mutagenic potential through a comprehensive range of both in vitro (in the laboratory) and in vivo (in living organisms) studies. The collective evidence from these studies indicates that this compound is unlikely to be genotoxic or mutagenic.

In vivo assessments have further substantiated the lack of genotoxic effects. fao.org Based on the comprehensive genotoxicity data, regulatory bodies have concluded that Fluazifop-P-butyl is not genotoxic. fao.orgfao.org

Table 1: Summary of Genotoxicity Studies for Fluazifop-P-butyl | Test System | Target Cells | Concentration/Dose | Purity | Results | | --- | --- | --- | --- | --- | | In Vitro | | Bacterial Mutation Assay | Salmonella typhimurium TA1535, TA1537, TA1538, TA98, TA100 | 1.6-5000 µ g/plate +/-S9 | 93.8% w/w | Negative fao.org | | Mammalian Cell Cytogenetics | Human lymphocytes | Not Specified | 93.8% w/w | Negative fao.org | | Comet Assay | Fibroblast cells | 25, 50, 100, 200, and 400 µM | Not Specified | No DNA damage induced dergipark.org.tr | | In Vivo | | Various Assays | Not Specified | Not Specified | Not Specified | No evidence of genotoxicity fao.org |

Epidemiological Studies on Human Health Outcomes

Epidemiological research investigating the direct impact of this compound exposure on human health is limited. However, the available studies have not established a clear associative or causal relationship between exposure to this herbicide and specific adverse health outcomes. regulations.gov

One study focusing on carcinogenic effects investigated the potential link between this compound exposure and bladder cancer among male pesticide applicators. regulations.gov This research found no evidence of a significant positive association. regulations.gov Among a study population of 54,344, there were 321 cases of incident bladder cancer, with 8.1% of those cases reporting exposure to this compound. regulations.gov In the non-case group, 10.1% reported exposure. regulations.gov The analysis yielded a relative risk (RR) of 1.06 (95% CI: 0.68, 1.64), indicating no statistically significant increase in risk. regulations.gov

In the realm of non-carcinogenic effects, a study examined the association between this compound exposure and sleep apnea (B1277953) in male pesticide applicators. regulations.gov This investigation also reported no evidence of a significant positive association. regulations.gov In this study, 14.5% of the sleep apnea cases and 14.3% of the non-cases reported exposure to this compound, resulting in an odds ratio (OR) of 1.23 (95% CI: 0.80, 1.91). regulations.gov

At present, there is insufficient epidemiological evidence to conclude a definitive link between this compound exposure and the health outcomes studied. regulations.gov Regulatory agencies continue to monitor epidemiological data for any emerging concerns. regulations.gov

Methodologies for Human Health Risk Assessment

The human health risk assessment for this compound involves a comprehensive evaluation of toxicological data to establish safe exposure levels. canada.cafederalregister.gov This process considers various exposure scenarios and sensitive populations to ensure that the use of products containing this compound does not pose an unacceptable risk to human health. canada.cafederalregister.gov

The assessment begins with hazard characterization, which involves a thorough review of the toxicology database to identify potential adverse health effects. regulations.gov For this compound, the liver and kidneys have been identified as target organs. regulations.govregulations.gov The toxicity database for Fluazifop-P-butyl is considered complete and adequate for characterizing a range of potential effects, including developmental, reproductive, carcinogenic, mutagenic, immunotoxic, and neurotoxic effects. regulations.govregulations.gov Studies using either this compound or its active enantiomer, Fluazifop-P-butyl, are considered adequate for risk assessment due to their similar toxicity profiles, as both are rapidly hydrolyzed to fluazifop acid in the body. regulations.gov

A key component of the risk assessment is the determination of toxicological points of departure (PODs), such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), from animal studies. regulations.govregulations.gov These values are then used to establish reference doses (RfDs) and Population Adjusted Doses (PADs) for different exposure durations (acute and chronic). federalregister.govfederalregister.govnih.gov

For instance, an acute dietary endpoint was selected from an acute neurotoxicity study in rats, while short- and intermediate-term dermal and inhalation endpoints were derived from developmental toxicity studies in rats. regulations.gov Specific PODs are also established for sensitive subpopulations, such as children. regulations.govregulations.gov For example, a short-term dermal endpoint for children was selected from a 21-day dermal toxicity study in rabbits. regulations.gov

Exposure assessment is another critical step, evaluating potential dietary exposure from food and drinking water, as well as non-occupational exposures from spray drift. regulations.govfederalregister.gov Dietary risk assessments are conducted using data on residue levels in crops and water, combined with food consumption data. regulations.govfederalregister.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Fluazifop-P-butyl |

| Fluazifop acid |

| TFP (Metabolite) |

Advanced Analytical Methodologies for Fluazifop Butyl and Its Metabolites

Extraction and Sample Preparation Techniques for Diverse Biological and Environmental Matrices

The initial and most critical step in the analysis of fluazifop-butyl is the efficient extraction of the analyte from the sample matrix, followed by a cleanup procedure to remove interfering co-extractives. The choice of method depends heavily on the nature of the sample.

Plant Tissues (e.g., fruits, vegetables, cereals)

For plant tissues, the extraction process is designed to release this compound and its metabolites from the cellular structures. A widely used technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been adapted for various plant matrices. researchgate.net

In a typical procedure for fruits and vegetables, a homogenized sample is extracted with acetonitrile (B52724). lcms.cz For dry or oily crops like cereals and oilseeds, a pre-soaking step with water or dilute acid is often necessary to improve extraction efficiency. fao.org After the initial extraction, a partitioning step is induced by adding salts, such as magnesium sulfate (B86663) and sodium chloride, which separates the acetonitrile layer containing the pesticides from the aqueous and solid components of the matrix. lcms.cz

Subsequent cleanup of the extract is essential to remove pigments, lipids, and other interfering substances. This is commonly achieved through dispersive solid-phase extraction (d-SPE), where the extract is mixed with a combination of sorbents. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like fats, and graphitized carbon black (GCB) to remove pigments and sterols. researchgate.net For cereals, a freeze-out step at low temperatures can be employed to precipitate lipids from the extract before cleanup. thermofisher.com

In some methods, particularly for enforcement purposes, a hydrolysis step using strong acid (e.g., 6 M HCl) at an elevated temperature is included. skyfox.conih.gov This converts this compound and its conjugated metabolites into fluazifop (B150276) acid, allowing for the determination of the total fluazifop residue as a single analyte. fao.org

Table 1: Sample Preparation Techniques for this compound in Plant Tissues

Soil and Water Samples

The analysis of this compound in environmental samples like soil and water is critical for monitoring its persistence and mobility.

For soil samples, extraction is typically performed by shaking the soil with a mixture of an organic solvent and an aqueous buffer. A common extraction solvent is acetonitrile mixed with an ammonium (B1175870) acetate (B1210297) buffer at pH 5.5. epa.govepa.gov This is followed by centrifugation to separate the extract from the soil particles. epa.gov In some cases, a sequential extraction using dichloromethane (B109758) followed by a methanol (B129727)/aqueous sodium hydroxide (B78521) mixture can be used to separately extract this compound and its primary metabolite, fluazifop acid. sci-hub.se For difficult soil matrices, an optional solid-phase extraction (SPE) cleanup step may be required. epa.gov

For water samples, the preparation is generally simpler. A common approach involves adding a stabilizer solution, such as acetic acid in acetonitrile, to a water sample to prevent degradation of the analytes. epa.gov The sample is then mixed and can often be directly injected into the analytical instrument after filtration. epa.gov If the water sample contains visible particulates, centrifugation or filtration is necessary prior to analysis. epa.gov

Table 2: Sample Preparation Techniques for this compound in Soil and Water

Animal Tissues and Fluids

In animal systems, this compound is rapidly hydrolyzed to fluazifop acid. fao.org Therefore, analytical methods for animal tissues and fluids often target the determination of total fluazifop, which includes the parent compound, fluazifop acid, and its conjugates.

For animal tissues, a common extraction method involves using a mixture of dichloromethane and methanol. fao.org This is followed by a hydrolysis step with sodium hydroxide in methanol to convert any conjugates to fluazifop acid. fao.org The resulting extract is then cleaned up using liquid-liquid partitioning and solid-phase extraction (SPE). fao.org For milk, the stated detection limit for the HPLC/UV method is 0.01 ppm, and for animal tissues, it is 0.02 ppm. federalregister.govregulations.gov

Chromatographic and Spectrometric Detection Methods

Following extraction and cleanup, the determination of this compound and its metabolites is achieved using chromatographic techniques coupled with various detectors.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector is a well-established and robust method for the analysis of this compound. ppqs.gov.in This technique separates the compounds of interest based on their affinity for a stationary phase (the column) and a mobile phase.

For the determination of fluazifop-p-butyl (B166164), a C18 reversed-phase column is commonly used. ppqs.gov.in The mobile phase often consists of a mixture of methanol, acetonitrile, and a formic acid buffer. ppqs.gov.in Detection is typically carried out at a wavelength of around 270 nm. ppqs.gov.in HPLC-UV methods are suitable for analyzing formulations and have been used for residue analysis in various crops and soil. fao.orgsci-hub.se While reliable, HPLC-UV may have higher limits of quantification compared to mass spectrometry-based methods, typically in the range of 0.05 to 0.2 mg/kg in crops. nih.gov

Table 3: Typical HPLC-UV Parameters for Fluazifop-p-butyl Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the trace-level quantification of this compound and its metabolites due to its high sensitivity and selectivity. nih.gov This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

In LC-MS/MS analysis, after the compounds are separated by the LC column, they are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). skyfox.colcms.cz The ions are then fragmented, and specific fragment ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target analytes, even in complex matrices. epa.gov

LC-MS/MS methods have been developed for the simultaneous determination of this compound and its metabolites, such as fluazifop acid and 2-hydroxy-5-trifluoromethylpyridin (TFMP), in various matrices including soil, water, and crops. researchgate.netepa.govepa.gov These methods can achieve very low limits of quantification (LOQ), often in the range of 0.01 to 0.05 mg/kg in crops and as low as 1.0 µg/kg in soil. nih.govepa.gov For instance, a method for soil analysis using an Ascentis Express C8 column and a gradient mobile phase of formic acid in water and methanol has been validated with an LOQ of 1.0 µg/kg for fluazifop-P-butyl and its metabolites. epa.gov

Table 4: LC-MS/MS Parameters for Fluazifop-p-butyl and Metabolite Analysis in Soil

Table of Mentioned Compounds

Enantioselective Analytical Techniques

This compound is a chiral herbicide, with the herbicidal activity primarily residing in the R-enantiomer, known as fluazifop-P-butyl. The racemate is an equal mixture of the R- and S-enantiomers. rivm.nl Analyzing the enantiomeric composition is crucial for understanding its environmental fate and ensuring the quality of enantiopure products. Enantioselective analysis is predominantly performed using chromatography on a chiral stationary phase (CSP).

High-performance liquid chromatography (HPLC) is the most common technique for this purpose. fao.org Various CSPs have proven effective for separating the enantiomers of both this compound and its acid metabolite, fluazifop. These include polysaccharide-based columns like Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate)) and Pirkle-type columns such as the (S,S)-Whelk-O1. fao.orgcabidigitallibrary.org Another effective CSP is based on α(1)-acid glycoprotein. cornell.edu The separation is typically achieved under normal-phase or reversed-phase conditions, with the choice of mobile phase (e.g., hexane/isopropanol mixtures) and its modifiers being critical for optimizing resolution. cabidigitallibrary.orgecfr.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with a chiral column provides a highly sensitive and selective method for enantiomeric analysis in complex matrices like soil, water, and vegetables. fao.orgnih.gov Supercritical fluid chromatography (SFC) has also been explored as a powerful technique for the enantioseparation of aryloxyphenoxypropionate herbicides, including this compound, offering advantages in speed and efficiency. ecfr.gov

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Example | Analytes Separated | Reference |

| Chiral HPLC-MS/MS | Chiralpak IC | Acetonitrile/Water | This compound & Fluazifop enantiomers | fao.org |

| Chiral HPLC | (S,S)-Whelk-O1 | Hexane/Isopropanol/Acetic Acid | Fluazifop-P-butyl & its intermediate | cabidigitallibrary.org |

| Chiral HPLC | α(1)-acid glycoprotein | Propanol/Phosphate buffer | This compound enantiomers | cornell.edu |

| Chiral SFC | Sino-Chiral OJ, Chiralcel OD-H, Chiralpak AD-H | CO₂ with alcohol modifier | This compound enantiomers | ecfr.gov |

Validation of Analytical Methods and Establishment of Residue Definitions

The reliability of analytical data is ensured through rigorous method validation. Key parameters assessed include linearity, accuracy (recovery), precision (repeatability, expressed as relative standard deviation or RSD), and sensitivity (limits of detection, LOD, and quantification, LOQ). For this compound and its metabolites, methods have been validated across numerous matrices, demonstrating excellent performance. For instance, GC-MS/MS and LC-MS/MS methods have achieved good linearity (R² > 0.999), recoveries typically in the range of 77-115%, and RSDs below 15%. fao.orgcornell.educabidigitallibrary.org Method detection limits (MDLs) and LOQs are often in the low nanogram per gram (ng/g) or microgram per kilogram (µg/kg) range, allowing for the enforcement of maximum residue limits (MRLs). cornell.educabidigitallibrary.org

The establishment of a residue definition is a critical regulatory step for MRL enforcement and dietary risk assessment. This definition specifies which chemical species (parent, metabolites, conjugates) must be summed to determine the total residue. Regulatory bodies like the Joint FAO/WHO Meeting on Pesticide Residues (JMPR), the U.S. Environmental Protection Agency (EPA), and the European Food Safety Authority (EFSA) have established specific residue definitions for fluazifop-P-butyl.

U.S. EPA: For compliance purposes in plant and animal commodities, the residue definition includes fluazifop-P-butyl and its metabolites and degradates that are convertible to fluazifop acid. The total residue is measured and expressed as fluazifop acid equivalents. federalregister.govecfr.gov

JMPR & EFSA: The definitions distinguish between enforcement and dietary risk assessment.

For MRL compliance (enforcement): The residue is defined as the sum of fluazifop-P-butyl, fluazifop-P-acid, and their conjugates, expressed as fluazifop-P-acid. fao.orgcabidigitallibrary.orgfao.org

For dietary risk assessment (plants): A broader definition is used, including the sum of fluazifop-P-butyl, fluazifop-P-acid, and other metabolites like 5-trifluoromethyl-2-pyridone (X), expressed as fluazifop-P-acid. fao.orgfao.org

These definitions often necessitate a hydrolysis step (acidic or alkaline) during the analytical procedure to release conjugated forms of the metabolites, ensuring that the total residue is accurately quantified.

| Validation Parameter | Typical Performance | Matrix Examples | Reference |

| Linearity (R²) | >0.999 | Wheat, Panax ginseng | fao.orgcornell.edu |

| Recovery (%) | 77.6 - 111% | Panax ginseng, Leafy vegetables | cornell.educabidigitallibrary.org |

| Precision (RSD %) | < 15% | Panax ginseng, Leafy vegetables | cornell.educabidigitallibrary.org |

| LOQ | 2.0 - 9.0 µg/kg | Panax ginseng | cornell.edu |

| MDL | 1.4 - 3.6 ng/g | Leafy vegetables | cabidigitallibrary.org |

Application in Environmental Monitoring and Residue Surveillance Programs

The validated analytical methods described above are extensively used in environmental monitoring and food residue surveillance programs worldwide. These programs aim to assess the environmental fate of this compound and to ensure that residue levels in food commodities comply with established MRLs.

Studies have applied these methods to track the dissipation of this compound in various agricultural settings. For example, research in Central Vietnam used a GC-MS/MS method to quantify residues in 207 vegetable samples, including green onions and mustard greens. cabidigitallibrary.org In soil, analytical methods combining extraction, cleanup, and GC-MS or HPLC have been used to determine the half-life of this compound and its hydrolysis to fluazifop acid, finding that the ester has a short persistence (half-life often less than one week). federalregister.gov

Monitoring programs in water bodies utilize sensitive LC-MS/MS methods to detect fluazifop-P-butyl and its key degradates at sub-parts-per-billion (µg/L) levels. epa.gov Furthermore, enantioselective methods have been applied in field studies to investigate the degradation kinetics of individual enantiomers in soil and vegetables like tomatoes and cucumbers. fao.org These studies have revealed that enantioselective degradation often occurs, where one enantiomer degrades faster than the other, a critical finding for accurate environmental risk assessment. fao.org

These applications demonstrate the essential role of advanced analytical chemistry in understanding the behavior of this compound in the environment and in safeguarding the food supply.

Interactions and Synergistic/antagonistic Effects of Fluazifop Butyl in Multi Compound Research

Combinatorial Effects with Other Herbicidal Active Ingredients

The co-application of fluazifop-butyl with other herbicides can result in complex interactions that either enhance or diminish its herbicidal activity. These effects are dependent on the specific herbicides mixed, the target weed species, environmental conditions, and the physiological status of the plants. awsjournal.org

The herbicidal action of this compound stems from its inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is vital for fatty acid synthesis in susceptible grass species. invasive.orgontosight.aiiskweb.co.jp This disruption leads to the failure of cell membrane production, particularly in areas of active growth like meristems, ultimately causing plant death. invasive.orgiskweb.co.jp When this compound is combined with other herbicides, the resulting interaction is often rooted in the physiological and biochemical responses of the target plant. awsjournal.org

Antagonism frequently occurs when this compound is mixed with herbicides possessing different modes of action. A common basis for antagonism is the interference with the absorption, translocation, or metabolism of this compound. awsjournal.orgscielo.br For instance, when mixed with certain broadleaf herbicides, the effectiveness of this compound on grasses can be reduced. invasive.org This can happen if the partner herbicide causes a rapid contact-type injury to the leaf tissue, which can limit the absorption and translocation of the systemic this compound to its site of action in the meristems.

Antagonism has been widely reported between ACCase inhibitors like this compound and acetolactate synthase (ALS) inhibitors. scielo.br The reduction in efficacy may be due to decreased absorption or translocation of the graminicide. scielo.br For example, studies on the interaction with cloransulam (B62134) showed that the mixture could decrease the translocation of fluazifop (B150276) by as much as 40% compared to when it was applied alone. scielo.br Similarly, antagonism between this compound and the auxin-mimic herbicide 2,4-D has been documented; the effect of this compound on leucine (B10760876) uptake and incorporation in corn tissue was diminished in the presence of 2,4-D. invasive.orgcambridge.org In some cases, antagonism can be attributed to the enhanced metabolism of one herbicide triggered by the presence of the other. awsjournal.org

Conversely, synergism happens when the combined effect of the herbicides is greater than the sum of their individual effects. invasive.org This can occur if one herbicide facilitates the uptake or action of the other. For example, a partner herbicide might break down the leaf cuticle, allowing for greater penetration of this compound. Another synergistic mechanism could involve the simultaneous inhibition of multiple metabolic pathways, placing overwhelming stress on the weed. A combination of two herbicides that both inhibit different stages of lipid biosynthesis or related pathways could result in a synergistic outcome. The use of two different ACCase inhibitors, such as fluazifop-p-butyl (B166164) and sethoxydim (B610796), can also result in synergism, providing broader and more robust control of grass species. invasive.org

Research has provided numerous examples of how the efficacy of this compound is altered in tank mixes. These interactions can be highly specific to the herbicides involved and the weed species targeted.

Synergistic Effects:

A mixture of fluazifop-p-butyl and sethoxydim was found to provide enhanced control of various grass species compared to individual applications. invasive.org The combination was also complementary, as fluazifop-p-butyl was more effective against wheat and barley, while sethoxydim offered better control of green foxtail. invasive.org

A patented herbicidal composition containing fluazifop-p-butyl and clethodim demonstrated a significant synergistic effect on controlling barnyard grass (Echinochloa crus-galli) in soybean fields. google.com This combination of two ACCase inhibitors expands the weed control spectrum and can slow the development of resistance. google.com

Antagonistic Effects:

A well-documented antagonism occurs when fluazifop-p-butyl is mixed with the broadleaf herbicide 2,4-D . invasive.org While 2,4-D effectively controls broadleaf weeds, the grass-killing activity of fluazifop-p-butyl is significantly diminished in the mixture. invasive.org

Tank mixes of fluazifop with ALS-inhibiting herbicides like imazethapyr have shown reduced efficacy in controlling grass weeds such as Digitaria sanguinalis and Brachiaria platyphylla. scielo.br

In a study on strawberries, no significant synergistic or antagonistic effects on weed control were noted with mixtures of chloroxuron and this compound, although slight antagonism on broadleaf weed control was observed in some cases. ashs.org

Interestingly, antagonism can sometimes be harnessed for beneficial outcomes. For example, the pyridine (B92270) carboxylic acid herbicide triclopyr can antagonize the phytotoxic effects of fluazifop-p-butyl on desirable turfgrass like zoysiagrass, acting as a safener. ufl.edu This allows for the selective control of invasive grasses such as bermudagrass within the zoysiagrass turf with reduced injury to the desired species. ufl.edu

Table 1: Documented Interactions of this compound with Other Herbicides

| Interacting Herbicide | Target/Crop System | Observed Effect | Reference(s) |

|---|---|---|---|

| Sethoxydim | Grass species (Wheat, Barley, Green foxtail) | Synergism / Complementary | invasive.org |

| Clethodim | Barnyard grass in Soybean | Synergism | google.com |

| 2,4-D | Grasses in broadleaf crops | Antagonism | invasive.orgcambridge.org |

| Imazethapyr | Digitaria sanguinalis, Panicum dichotomiflorum, Brachiaria platyphylla | Antagonism | scielo.br |

| Cloransulam | Urochloa platyphylla | Antagonism | scielo.br |

| Chloroxuron | Weeds in Strawberries | Mostly Additive / Slight Antagonism | ashs.org |

| Triclopyr | Zoysiagrass (as a crop) | Antagonism (Safening Effect) | ufl.edu |

Influence of Adjuvants on Biological Activity and Selectivity

Adjuvants are substances added to a herbicide formulation or tank mix to improve its effectiveness. For this compound, adjuvants play a critical role in enhancing its biological activity by influencing processes like spray retention, droplet spreading, and cuticular penetration.

Crop oil concentrates are frequently recommended for use with this compound to maximize its activity. ashs.org However, the choice of adjuvant must be carefully considered, as it can also affect crop selectivity. In a study on 'Honeoye' strawberries, a tank mix of this compound, the herbicide chloroxuron, and a crop oil concentrate led to a reduction in daughter plant production, indicating a negative impact on the crop that was attributed to the combination including the crop oil. ashs.org

Research on the control of common reed (Phragmites australis) demonstrated that adjuvants such as urea, nitric acid, and sulfonic acid significantly improved the efficacy of fluazifop-p-butyl. plantprotection.pl The addition of these adjuvants enhanced the performance of both the recommended and half-recommended rates of the herbicide on uncut reeds. plantprotection.pl Furthermore, when applied to reeds that had been cut, the combination of fluazifop-p-butyl with these adjuvants improved control percentages significantly. plantprotection.pl Nonionic surfactants are also specified for use with fluazifop-p-butyl in spot treatment applications to ensure thorough coverage. epa.gov

Table 2: Effect of Adjuvants on Fluazifop-p-butyl Efficacy

| Adjuvant Type | Target Weed | Effect | Reference(s) |

|---|---|---|---|

| Crop Oil Concentrate | Annual Weeds | Enhances herbicidal activity | ashs.org |

| Nonionic Surfactant | General (Spot Treatment) | Improves coverage | epa.gov |

| Urea, Nitric acid, Sulfonic acid | Common Reed (Phragmites australis) | Significantly improved efficacy | plantprotection.pl |

Implications for Integrated Weed Management and Resistance Management Strategies

The interactions of this compound with other herbicides and adjuvants have significant implications for Integrated Weed Management (IWM) and, particularly, for strategies to manage herbicide resistance. This compound belongs to the Herbicide Resistance Action Committee (HRAC) Group 1, which are ACCase inhibitors. epa.govepa.gov The repeated use of herbicides from this group can lead to the selection of naturally resistant weed biotypes, which may eventually dominate the weed population. epa.govepa.gov